N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide
Description
N-[2-(Dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide is a pyrimidine-based benzamide derivative characterized by a dimethylamino substituent on the pyrimidine ring and two methyl groups on the benzamide moiety. Its structure combines a planar pyrimidine core with a substituted benzamide group, which may influence binding affinity, solubility, and metabolic stability.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-5-6-11(2)13(7-10)14(20)18-12-8-16-15(17-9-12)19(3)4/h5-9H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOIZCCJEALAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 2-(dimethylamino)pyrimidine-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity arises from three key regions:
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Pyrimidine ring : Susceptible to electrophilic substitution and oxidation due to electron-rich aromaticity.
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Dimethylamino group : Participates in alkylation, dealkylation, and acid-base reactions.
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Benzamide moiety : Undergoes hydrolysis and nucleophilic acyl substitution.
Hydrolysis Reactions
The amide bond in the benzamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (e.g., HCl) | Concentrated HCl, reflux | 2,5-Dimethylbenzoic acid + 5-amino-2-(dimethylamino)pyrimidine | Nucleophilic acyl substitution |
| Basic (e.g., NaOH) | Aqueous NaOH, heat | Sodium 2,5-dimethylbenzoate + 5-amino-2-(dimethylamino)pyrimidinium chloride |
Key Findings :
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Hydrolysis rates depend on pH and temperature, with faster degradation under strong acidic conditions.
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Steric hindrance from the 2,5-dimethyl substituents slows reaction kinetics compared to unsubstituted benzamides.
Electrophilic Aromatic Substitution (EAS)
The pyrimidine ring undergoes substitution at electron-rich positions (C4 and C6):
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitro-N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide |
| Sulfonation | SO₃, H₂SO₄ | C6 | 6-Sulfo-N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide |
Structural Insights :
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The dimethylamino group at C2 activates the pyrimidine ring via electron donation, directing electrophiles to C4 and C6.
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Methyl groups on the benzamide moiety reduce steric accessibility but do not significantly alter regioselectivity.
Oxidation Reactions
The dimethylamino group and pyrimidine ring are oxidation-sensitive:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ | Acidic, heat | N-[2-(methylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide + CO₂ |
| H₂O₂ | Neutral, room temperature | Pyrimidine N-oxide derivatives (minor) |
Mechanistic Notes :
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Strong oxidants like KMnO₄ cleave the dimethylamino group to a primary amine, releasing formaldehyde.
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The pyrimidine ring remains intact under mild oxidative conditions.
Alkylation/Dealkylation
The dimethylamino group undergoes reversible alkylation:
| Reaction | Reagents | Products |
|---|---|---|
| Methylation | CH₃I, K₂CO₃ | Trimethylammonium salt |
| Acidic dealkylation | HCl, reflux | Secondary amine derivative + CH₃Cl |
Applications :
-
Alkylation modulates solubility and bioavailability for pharmaceutical applications.
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Dealkylation under acidic conditions is used in prodrug activation.
Nucleophilic Reactions
The amide carbonyl attracts nucleophiles:
| Nucleophile | Conditions | Products |
|---|---|---|
| Grignard reagents | THF, 0°C | Tertiary alcohol derivatives |
| Hydrazine | Ethanol, reflux | Hydrazide analog |
Limitations :
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Steric hindrance from the 2,5-dimethyl groups reduces reactivity toward bulkier nucleophiles.
Thermal and Photochemical Stability
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Thermal degradation : Decomposes above 250°C, forming pyrimidine fragments and toluene derivatives.
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Photolysis : UV irradiation (λ = 254 nm) induces cleavage of the amide bond, yielding free radicals detectable via ESR.
Biological Interactions
While not a direct chemical reaction, the compound’s dimethylamino group facilitates hydrogen bonding with enzymatic targets (e.g., prostaglandin dehydrogenase), as observed in structurally related inhibitors .
Scientific Research Applications
Medicinal Chemistry Applications
1. Janus Kinase Inhibition
One of the primary applications of N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide is its role as a Janus kinase (JAK) inhibitor. JAKs are a family of enzymes that play critical roles in cytokine signaling pathways, which are involved in immune responses and hematopoiesis. The inhibition of JAKs has therapeutic implications for various diseases, including autoimmune disorders and cancers.
In particular, compounds similar to this compound have been studied for their ability to selectively inhibit JAK3, which is implicated in the pathogenesis of several inflammatory diseases. The development of such inhibitors can lead to novel treatments for conditions like rheumatoid arthritis and psoriasis .
2. Anti-Cancer Research
Research indicates that this compound may also have anti-cancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For example, the silencing of WDR5 using related compounds has been shown to reduce cell growth in breast and prostate cancer models .
Biological Research Applications
1. Proteomics Research
In proteomics, this compound serves as a useful tool for studying protein interactions and functions. Its ability to bind to specific proteins allows researchers to investigate the roles of these proteins in various biological processes, including signal transduction and metabolic pathways .
2. Synthesis of Related Compounds
The synthesis of this compound is often utilized as a precursor for developing other bioactive compounds. Its structural features make it an attractive candidate for modifications that can enhance biological activity or selectivity towards specific targets.
Summary Table of Applications
Case Studies
Case Study 1: JAK3 Inhibition
In a study focusing on the efficacy of JAK3 inhibitors, researchers synthesized various derivatives of pyrimidine-based compounds, including this compound. These compounds demonstrated significant inhibition of JAK3 activity in vitro, leading to decreased cytokine production in immune cells. This finding supports the potential use of such inhibitors in treating inflammatory conditions.
Case Study 2: Anti-Cancer Activity
Another study evaluated the anti-cancer effects of related benzamide derivatives on prostate cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and promote apoptosis through caspase activation pathways. This suggests that this compound could be further explored as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its substituent arrangement. Below is a comparative analysis with key analogs identified in the evidence:
Pharmacological and Physicochemical Notes
- Lipophilicity vs. Solubility: The target compound’s 2,5-dimethylbenzamide group increases lipophilicity compared to the polar cyano and tetrahydrofuran substituents in . However, the dimethylamino group on the pyrimidine ring may counterbalance this by improving aqueous solubility .
- Stereochemical Complexity: Compounds like with multiple chiral centers demonstrate the importance of stereochemistry in biological activity, a factor less pronounced in the target compound due to its simpler structure.
Pharmacological Potential and Limitations
- Kinase Inhibition: Pyrimidine-based benzamides are often explored as kinase inhibitors. The dimethylamino group in the target compound could mimic ATP-binding motifs, similar to analogues in .
- Metabolic Stability: The lack of heterocyclic oxygen or nitrogen atoms (cf.
Biological Activity
N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H18N4O
- Molecular Weight : 258.32 g/mol
- CAS Number : 381724-20-5
This compound features a dimethylamino group attached to a pyrimidine ring, which is further linked to a 2,5-dimethylbenzamide moiety. The structural characteristics are crucial for its interaction with biological targets.
This compound has been studied for its role in inhibiting specific enzymes and pathways associated with various diseases. Key mechanisms include:
- Inhibition of Kinases : It has been identified as a potential inhibitor of RET kinase, which plays a significant role in cancer cell proliferation. In vitro studies have demonstrated that this compound can effectively inhibit RET kinase activity, leading to reduced cell viability in RET-driven cancers .
- Impact on Metabolic Pathways : The compound may modulate metabolic pathways by affecting nicotinamide adenine dinucleotide (NAD) levels through inhibition of NADK (nicotinamide adenine dinucleotide kinase), similar to other benzamide derivatives .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Therapy : Due to its inhibitory effects on RET kinase, it shows promise as a candidate for targeted cancer therapies, particularly for tumors expressing RET mutations.
- Neuroprotective Effects : Some studies indicate that related compounds exhibit neuroprotective properties, potentially making this compound relevant in neurodegenerative disease research .
- Antimicrobial Activity : Preliminary data suggest that certain derivatives may possess antimicrobial properties, warranting further investigation into their efficacy against bacterial infections .
Case Study 1: RET Kinase Inhibition
A study focusing on the synthesis and evaluation of various benzamide derivatives, including this compound, revealed significant inhibition of RET kinase activity. The compound demonstrated IC50 values in the low micromolar range, indicating strong potency against RET-driven cellular proliferation .
Case Study 2: Neuroprotective Properties
Research conducted on related compounds showed that they could protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may have similar protective effects, although specific studies are needed to confirm this hypothesis .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
